molecular formula C15H10O3 B191506 6-Hydroxyflavone CAS No. 6665-83-4

6-Hydroxyflavone

Cat. No.: B191506
CAS No.: 6665-83-4
M. Wt: 238.24 g/mol
InChI Key: GPZYYYGYCRFPBU-UHFFFAOYSA-N
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Description

6-Hydroxyflavone is a flavone, a type of chemical compound that belongs to the broader class of flavonoids. It is characterized by the presence of a hydroxyl group at the sixth position of the flavone structure. This compound is known for its various biological activities, including its role as a noncompetitive inhibitor of cytochrome P450 2C9. It is naturally found in plants such as Crocus and the leaves of Barleria prionitis Linn .

Biochemical Analysis

Biochemical Properties

6-Hydroxyflavone plays a significant role in biochemical reactions, particularly as a noncompetitive inhibitor of cytochrome P450 2C9 . This enzyme is crucial for the metabolism of various xenobiotics and endogenous compounds. By inhibiting cytochrome P450 2C9, this compound can modulate the metabolism of drugs and other substances, potentially leading to altered pharmacokinetics and pharmacodynamics. Additionally, this compound interacts with GABAA receptors, exhibiting anxiolytic effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit anti-inflammatory activity in kidney mesangial cells by inhibiting the production of inducible nitric oxide synthase (iNOS) and other inflammatory mediators . Furthermore, this compound affects cell membrane integrity and permeability, as well as kinase and peroxidase activities . These effects contribute to its potential therapeutic applications in treating inflammation and oxidative stress-related conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as a noncompetitive inhibitor of cytochrome P450 2C9, binding to the enzyme and preventing its normal function . Additionally, this compound interacts with GABAA receptors, selectively modulating their activity to produce anxiolytic effects . The compound also inhibits kinase and peroxidase activities, which are involved in cellular signaling and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound maintains its biological activity over extended periods, although its potency may decrease with prolonged exposure . Long-term effects on cellular function have been observed, including sustained anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic and anti-inflammatory effects without significant toxicity . At higher doses, potential toxic or adverse effects may occur, including hepatotoxicity and alterations in metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It interacts with enzymes such as cytochrome P450 2C9, modulating their activity and affecting the metabolism of other compounds . Additionally, this compound influences metabolic flux and metabolite levels, contributing to its overall biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is known to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles, where it can exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyflavone can be synthesized through several methods. One common approach involves the oxidative cyclization of o-hydroxychalcones. This method typically requires the use of oxidizing agents such as iodine or palladium (II) catalysts under specific conditions . Another method involves the use of NaHSO4-SiO2 as a catalyst, which offers an eco-friendly and efficient route to produce high-quality flavones .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium (II) catalysis and other efficient oxidative cyclization methods are commonly employed in industrial settings to produce this compound in bulk .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyflavone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, such as 6-methoxyflavone.

    Reduction: Reduction reactions can modify the hydroxyl group, leading to different flavonoid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups to create various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Iodine, palladium (II) catalysts.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acetyl chloride, methyl iodide.

Major Products Formed:

Scientific Research Applications

6-Hydroxyflavone has a wide range of scientific research applications:

Comparison with Similar Compounds

6-Hydroxyflavone is unique among flavones due to its specific hydroxylation pattern. Similar compounds include:

  • 3-Hydroxyflavone
  • 5-Hydroxyflavone
  • 7-Hydroxyflavone
  • Quercetin
  • Apigenin
  • Kaempferol

Compared to these compounds, this compound exhibits distinct biological activities, such as its potent anti-inflammatory effects and specific inhibition of cytochrome P450 2C9 .

Properties

IUPAC Name

6-hydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZYYYGYCRFPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022327
Record name 6-Hydroxyflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-83-4
Record name 6-Hydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-83-4
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Record name 6-Hydroxyflavone
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Record name 6665-83-4
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Record name 6-Hydroxyflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
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Record name 6-HYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148S6Z78H6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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